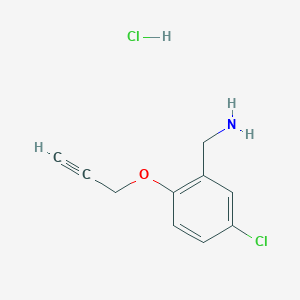

![molecular formula C8H14ClNO2 B2625185 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 119102-94-2](/img/structure/B2625185.png)

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name (1R,5S)-6-azabicyclo [3.2.1]octane-5-carboxylic acid hydrochloride . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its biological activities . The asymmetric cycloadditions have been used to afford optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Molecular Structure Analysis

The molecular formula of “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” is C8H13NO2 . The InChI code is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .Chemical Reactions Analysis

The chemical reactions involving 8-azabicyclo[3.2.1]octanes are complex and depend on the specific conditions and reagents used . For example, the formation of intermediate [8+] could benefit from the close proximity of the transannular C(5)–H σ bond, allowing donation into the empty p-orbital of C(3) .Physical And Chemical Properties Analysis

The molecular weight of “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” is 155.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 1 .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process is crucial in the synthesis of tropane alkaloids .

Asymmetric Cycloadditions

The compound can be used in asymmetric cycloadditions to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . This process is important in the synthesis of various organic compounds .

Thermodynamic Property Data Generation

The compound can be used in the generation of critically evaluated thermodynamic property data for pure compounds . This data is crucial in various fields of scientific research .

Safety and Hazards

The safety information for “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the research on “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” and related compounds could involve the development of new synthetic methodologies . The switch of exo/endo-selectivity observed depending on the diazo substrates suggests potential for further exploration .

properties

IUPAC Name |

1-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-4-9(6-8)5-3-8;/h1-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWFHABSZOBCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C1)C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2625103.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2625105.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)

![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/no-structure.png)

![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)